
(3-((5-氯吡嘧啶-2-基)氧基)吡咯啉-1-基)(2-甲基吡啶-3-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone is a chemical compound that has garnered significant attention in scientific research due to its potential applications in the field of medicine. This compound is known to exhibit various biochemical and physiological effects that make it a promising candidate for the development of novel drugs.
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone, focusing on six unique fields:
Pharmaceutical Development
This compound has shown potential in the development of new pharmaceuticals, particularly as a G-protein-coupled receptor (GPCR) modulator . GPCRs are a large family of receptors that play a crucial role in many physiological processes and are a major target for drug development. The compound’s ability to interact with these receptors makes it a promising candidate for treating various diseases, including metabolic disorders and neurological conditions .
Cancer Research
In cancer research, this compound is being investigated for its anti-proliferative properties . Studies have shown that it can inhibit the growth of certain cancer cell lines, making it a potential candidate for the development of new anticancer therapies. Its mechanism of action may involve the disruption of specific signaling pathways that are essential for cancer cell survival and proliferation .
Neurodegenerative Diseases
Research has indicated that this compound could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress and apoptosis makes it a promising candidate for neuroprotection and the development of neurotherapeutics.
Anti-inflammatory Applications
The compound has also been studied for its anti-inflammatory properties . It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various in vitro and in vivo models. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
Another significant application of this compound is in the field of antimicrobial research . It has demonstrated activity against a range of bacterial and fungal pathogens, suggesting its potential use as a new antimicrobial agent. This is particularly important in the context of increasing antibiotic resistance .
Agricultural Chemistry
In agricultural chemistry, this compound is being explored for its potential as a pesticide or herbicide . Its ability to interfere with specific biochemical pathways in pests and weeds makes it a promising candidate for the development of new agrochemicals that can help in managing crop pests and improving agricultural productivity .
These applications highlight the versatility and potential of (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone in various fields of scientific research. If you have any specific area you would like to delve deeper into, feel free to let me know!
属性
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(2-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2/c1-10-13(3-2-5-17-10)14(21)20-6-4-12(9-20)22-15-18-7-11(16)8-19-15/h2-3,5,7-8,12H,4,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNILGNZDPEALE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

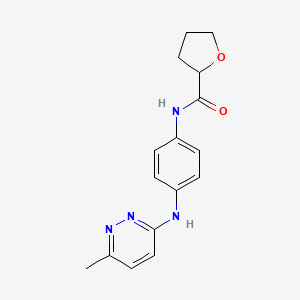
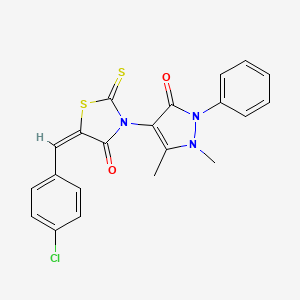
![4-ethoxy-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2730259.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2730264.png)
![2-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2730265.png)

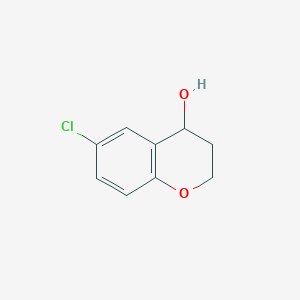
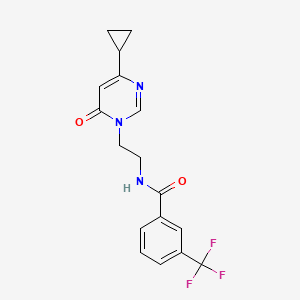

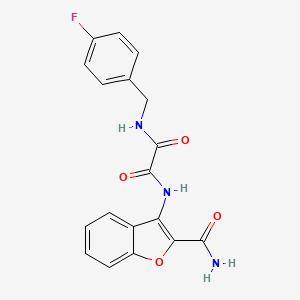
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2730274.png)
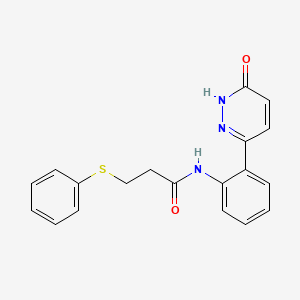
![N-(benzo[d]thiazol-2-yl)-2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2730279.png)